Product packaging for Dicyclopentylmethanamine hydrochloride(Cat. No.:CAS No. 2126161-64-4)

Dicyclopentylmethanamine hydrochloride

Cat. No.: B2446968
CAS No.: 2126161-64-4
M. Wt: 203.75
InChI Key: ZHVCZEYFDANVOQ-UHFFFAOYSA-N
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Description

Dicyclopentylmethanamine hydrochloride is a useful research compound. Its molecular formula is C11H22ClN and its molecular weight is 203.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22ClN B2446968 Dicyclopentylmethanamine hydrochloride CAS No. 2126161-64-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dicyclopentylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c12-11(9-5-1-2-6-9)10-7-3-4-8-10;/h9-11H,1-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVCZEYFDANVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2CCCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Use of Renewable Feedstocks:while Dicyclopentyl Ketone is Typically Derived from Petrochemical Sources, Green Chemistry Principles Encourage the Exploration of Bio Based Feedstocks.researchgate.netfuture Research Could Focus on Developing Synthetic Pathways to Key Intermediates from Renewable Biomass, Thereby Reducing the Carbon Footprint of the Entire Process.

Reactions at the Amine Moiety

The primary amine group is the most reactive site of the dicyclopentylmethanamine molecule. Its lone pair of electrons makes it a potent nucleophile, readily participating in reactions with a wide range of electrophiles.

Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This is a common and robust transformation for primary amines.

Reaction with Acyl Chlorides: Dicyclopentylmethanamine is expected to react readily with acyl chlorides, such as acetyl chloride or benzoyl chloride. The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. chemguide.co.ukyoutube.com Subsequently, a chloride ion is eliminated, and deprotonation of the nitrogen results in the formation of a stable N-substituted amide. youtube.comchemguide.co.uk Due to the formation of hydrochloric acid as a byproduct, a base (like pyridine (B92270) or an excess of the amine itself) is typically added to neutralize the acid. organicchemistrytutor.com

Reaction with Carboxylic Acids: Direct reaction with carboxylic acids to form amides is also possible but generally requires the use of coupling agents to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 4-(N,N-Dimethylamino)pyridine (DMAP) and Hydroxybenzotriazole (HOBt), facilitate this transformation by converting the hydroxyl group of the carboxylic acid into a better leaving group. nih.govkhanacademy.org

Acylating AgentProductReaction Conditions
Acetyl ChlorideN-(Dicyclopentylmethyl)acetamideInert solvent, presence of a base (e.g., triethylamine)
Benzoyl ChlorideN-(Dicyclopentylmethyl)benzamideSchotten-Baumann conditions (e.g., NaOH/water) or aprotic solvent with a base
Acetic AnhydrideN-(Dicyclopentylmethyl)acetamideTypically neat or in a solvent, may be heated
Benzoic AcidN-(Dicyclopentylmethyl)benzamideCoupling agent (e.g., EDC, HOBt, DMAP) in a solvent like DCM or DMF

Alkylation introduces an alkyl group onto the nitrogen atom. For a primary amine like dicyclopentylmethanamine, this can lead to secondary and tertiary amines, or even quaternary ammonium (B1175870) salts.

Direct Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can achieve alkylation via a nucleophilic substitution (SN2) reaction. youtube.commasterorganicchemistry.com However, this method is often difficult to control. The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com Achieving selective monoalkylation can be challenging. masterorganicchemistry.comresearchgate.net

Reductive Amination: A more controlled and widely used method for alkylation is reductive amination. masterorganicchemistry.com This process involves the initial reaction of dicyclopentylmethanamine with an aldehyde or ketone to form an imine intermediate in situ. wikipedia.orglibretexts.org This imine is then immediately reduced to the corresponding secondary or tertiary amine using a selective reducing agent. libretexts.orgnih.gov Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to reduce the imine without significantly reducing the starting carbonyl compound. masterorganicchemistry.comnih.gov This method avoids the issue of over-alkylation and is a highly effective one-pot procedure. sigmaaldrich.com

ReagentsMethodProduct
Methyl IodideDirect AlkylationN-(Dicyclopentylmethyl)-N-methylamine (potential for over-alkylation)
Formaldehyde, NaBH₃CNReductive AminationN-(Dicyclopentylmethyl)-N-methylamine
Acetone (B3395972), NaBH(OAc)₃Reductive AminationN-(Dicyclopentylmethyl)-N-(propan-2-yl)amine
Benzaldehyde, H₂/PdReductive AminationN-Benzyl-N-(dicyclopentylmethyl)amine

Dicyclopentylmethanamine can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. ekb.egjocpr.com This reversible reaction typically occurs under acid or base catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine (C=N) functional group. researchgate.netimpactfactor.org The removal of water from the reaction mixture can drive the equilibrium towards the product. Aromatic aldehydes are often used as they form more stable, conjugated Schiff bases. researchgate.net

Carbonyl CompoundProduct (Schiff Base)Typical Conditions
Benzaldehyde(E)-N-(Dicyclopentylmethyl)-1-phenylmethanimineReflux in a solvent like ethanol (B145695) or toluene (B28343) with azeotropic removal of water
Salicylaldehyde (2-Hydroxybenzaldehyde)2-(((Dicyclopentylmethyl)imino)methyl)phenolReflux in ethanol
AcetophenoneN-(Dicyclopentylmethyl)-1-phenylethan-1-imineAcid catalysis (e.g., p-TsOH), removal of water

Reactions Involving the Cyclopentyl Rings

The cyclopentyl rings consist of saturated sp³-hybridized carbon atoms and are generally unreactive under standard conditions. Their modification requires more forceful reagents or catalytic methods.

Direct functionalization of the C-H bonds on the cyclopentyl rings is challenging but can be achieved using modern synthetic methods. These reactions are not typically performed on a molecule like dicyclopentylmethanamine itself but are general strategies for cyclopentane (B165970) systems.

Free-Radical Halogenation: Under UV light, saturated alkanes can undergo free-radical substitution with halogens like chlorine or bromine. This process is generally non-selective and would likely lead to a complex mixture of mono- and poly-halogenated products at various positions on both cyclopentyl rings.

Directed C-H Activation: Advanced methods involving transition-metal catalysis (e.g., using palladium, rhodium, or ruthenium) can achieve site-selective functionalization of C-H bonds. nih.govresearchgate.net These reactions often rely on a directing group within the molecule to guide the catalyst to a specific C-H bond. For dicyclopentylmethanamine, the amine group itself (or a derivative) could potentially serve as a directing group to functionalize the rings at a specific position, although such a specific application is not widely documented.

The cyclopentane ring is a stable five-membered carbocycle with relatively low ring strain compared to smaller rings like cyclopropane (B1198618) and cyclobutane. arxiv.org

Ring-Opening: Ring-opening reactions of cyclopentane require significant energy input and harsh conditions, such as high-temperature catalytic hydrogenation, and are not synthetically useful for this compound. pharmaguideline.com Unlike highly strained rings (e.g., cyclopropanes) which can be opened under relatively mild conditions, the cyclopentyl moieties in dicyclopentylmethanamine are exceptionally stable and resistant to ring-opening or rearrangement under normal chemical reaction conditions. arxiv.orgbeilstein-journals.org Therefore, such reactions are not considered relevant to the typical derivative chemistry of this compound.

Formation of Novel Chemical Scaffolds utilizing Dicyclopentylmethanamine as a Building Block

Dicyclopentylmethanamine serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel chemical scaffolds with potential therapeutic applications. Its structural features, namely the secondary amine functional group flanked by two bulky cyclopentyl rings, allow for its strategic incorporation into larger molecular architectures to modulate their biological activity and physicochemical properties.

A significant application of dicyclopentylmethanamine is demonstrated in the synthesis of N⁶-substituted (N)-methanocarba-adenosine derivatives, which have been investigated as antagonists for serotonin (B10506) receptors. rsc.org In this context, the dicyclopentylmethanamine moiety is introduced at the N⁶ position of the purine (B94841) ring system. This substitution is a key modification aimed at enhancing the affinity and selectivity of the resulting compounds for specific serotonin receptor subtypes, such as 5-HT₂B and 5-HT₂C. rsc.org

The synthesis of these adenosine (B11128) derivatives typically involves a nucleophilic aromatic substitution reaction. A purine scaffold bearing a suitable leaving group, such as a chlorine atom at the C6 position, is reacted with dicyclopentylmethanamine. The reaction is generally performed in a polar solvent, like isopropanol, and can be accelerated using microwave irradiation. A hindered, non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA), is often included to scavenge the acid generated during the reaction. rsc.org This synthetic approach highlights the role of dicyclopentylmethanamine as a key reagent for introducing a sterically demanding and lipophilic group to a core scaffold, thereby influencing the pharmacological profile of the final molecule.

The following table summarizes a specific example of such a reaction:

Reactant 1Reactant 2ReagentsSolventConditionsProductYield (%)
Compound 88 (a 6-chloro-(N)-methanocarba purine derivative)DicyclopentylmethanamineN,N-Diisopropylethylamine (DIPEA)IsopropanolMicrowave irradiation, 140 °C, 25 hCompound 89 (N⁶-Dicyclopentylmethyl substituted adenosine derivative)22

Stereochemical Considerations in Reactions

The stereochemical outcomes of reactions involving dicyclopentylmethanamine are significantly influenced by the steric bulk of the two cyclopentyl groups attached to the nitrogen atom. While specific studies detailing the stereochemical control exerted by dicyclopentylmethanamine are not extensively documented, established principles of organic chemistry allow for a qualitative understanding of its potential role in stereoselective synthesis.

Dicyclopentylmethanamine itself is an achiral molecule. However, when it reacts with a chiral substrate or in the presence of a chiral catalyst, the steric hindrance imposed by the bulky cyclopentyl groups can lead to diastereoselectivity. The amine is likely to approach a reactive center from the less sterically hindered face, thereby favoring the formation of one diastereomer over the other. The degree of this selectivity would depend on the specific steric and electronic environment of the transition state of the reaction.

In reactions where a new stereocenter is formed at a position remote from the dicyclopentylmethanamine moiety, its influence may be less pronounced but could still play a role in conformational preferences of the transition state. The conformational rigidity imparted by the two five-membered rings can restrict the available reaction pathways, thus influencing the stereochemical course of the reaction.

For example, in the synthesis of N⁶-substituted (N)-methanocarba-adenosine derivatives, the incoming dicyclopentylmethanamine will react with a chiral purine derivative. The existing stereocenters on the methanocarba portion of the molecule will create a chiral environment around the reaction center. The bulky nature of the dicyclopentylmethanamine will likely dictate the trajectory of its approach, potentially leading to a high degree of diastereoselectivity in the product. However, without specific experimental data, such as diastereomeric ratio determinations, this remains a qualitative assessment based on general principles of steric control in chemical reactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the electronic structure and properties of molecules at the atomic level. These methods, grounded in the principles of quantum mechanics, allow for the theoretical investigation of molecular characteristics that can be challenging to probe experimentally. For Dicyclopentylmethanamine (B2824426) hydrochloride, such calculations would provide invaluable insights into its behavior and properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. rsc.org This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For Dicyclopentylmethanamine hydrochloride, DFT calculations could be employed to determine key electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential surface. These properties are crucial for understanding the molecule's reactivity, stability, and interaction with other molecules. For instance, the electrostatic potential surface can reveal regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com

Ab Initio Methods for High-Accuracy Calculations

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly DFT, has become a standard tool in chemical structure elucidation. nih.govnih.gov The accuracy of these predictions is dependent on the chosen functional and basis set. nih.gov For this compound, theoretical calculations could provide a predicted NMR spectrum, which, when compared with experimental data, would help in the definitive assignment of signals to specific protons and carbons within the molecule.

Interactive Data Table: Predicted NMR Chemical Shifts (Hypothetical) Since specific computational studies for this compound were not found, the following table is a hypothetical representation of how such data would be presented. The values are for illustrative purposes only and are not based on actual calculations.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methanamine CH3.555
Cyclopentyl CH (α to N)2.840
Cyclopentyl CH₂ (β)1.930
Cyclopentyl CH₂ (γ)1.725

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the vibrational modes, one can understand the specific atomic motions associated with each absorption band. This information is valuable for interpreting experimental IR spectra and for studying the molecule's conformational flexibility.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to study the behavior of molecules over time, offering insights into their dynamic nature and intermolecular interactions. mdpi.comnih.gov

Conformational Analysis and Energy Landscapes

The cyclopentyl groups in this compound can adopt various conformations. Conformational analysis through molecular modeling would involve systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers. By calculating the relative energies of different conformers, an energy landscape can be constructed, providing a comprehensive picture of the molecule's flexibility and the barriers to interconversion between different conformations.

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State and Solution

In the solid state, molecules of this compound will pack in a specific arrangement, forming a crystal lattice. The stability of this lattice is determined by a network of intermolecular interactions. mdpi.com Of particular importance is hydrogen bonding, where the positively charged ammonium (B1175870) group (-NH₂⁺-) can act as a hydrogen bond donor to the chloride anion (Cl⁻) and potentially to other molecules. researchgate.netmdpi.com

Molecular dynamics simulations can be used to model these interactions in both the solid state and in solution. nih.gov In the solid state, simulations can provide insights into the crystal packing and the nature of the hydrogen bonding network. In solution, these simulations can reveal how the molecule interacts with solvent molecules and how these interactions influence its conformation and behavior.

Solvation Models and their Impact on Molecular Behavior

Currently, there is a notable absence of publicly available research dedicated to the specific application of solvation models to this compound. Computational chemistry employs various solvation models to predict the behavior of molecules in different solvents, which is crucial for understanding reaction kinetics, solubility, and conformational preferences. These models are generally categorized into explicit and implicit solvation models.

Explicit solvent models treat individual solvent molecules, offering a high level of detail at a significant computational cost. In contrast, implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, providing a computationally less intensive approach to approximate solvent effects.

While the principles of these models are well-established, their specific application to this compound, including the impact of different solvents on its conformational landscape and thermodynamic properties, has not been documented in peer-reviewed literature. Such a study would be valuable for predicting its behavior in various chemical environments.

Reaction Mechanism Elucidation through Computational Transition State Theory

A detailed computational elucidation of reaction mechanisms involving this compound using transition state theory is not currently available in scientific literature. Transition state theory is a fundamental concept in computational chemistry used to determine the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate.

Computational methods, such as Density Functional Theory (DFT), are often employed to locate transition state structures and calculate their energies. This information is then used to determine activation energies, which are critical for understanding reaction kinetics and mechanisms. For instance, a quantum chemical study on the synthesis of pyrrolidinedione derivatives successfully used these methods to map out the reaction pathway, including Michael addition and cyclization, and to identify the rate-determining steps by calculating the energy barriers of each step. rsc.org

A similar computational investigation for reactions involving this compound would provide valuable insights into its reactivity and potential synthetic pathways. However, at present, no such studies have been published.

Computational Analysis of Catalytic Applications (if the compound acts as a ligand or catalyst component)

There is no available research in the public domain that computationally analyzes the role of this compound as a ligand or a component of a catalyst. Computational chemistry is a powerful tool for designing and understanding catalysts. Methods like DFT can be used to model the interaction of ligands with metal centers, predict the geometry of catalytic complexes, and investigate the mechanism of catalytic cycles. escholarship.org

These computational approaches can help in predicting the efficiency and selectivity of catalysts, thereby guiding experimental efforts. For example, computational studies can be used to screen potential ligands by calculating their binding affinities and electronic properties. In the context of this compound, a computational analysis could explore its potential as a ligand in various catalytic reactions, but such research has not yet been undertaken or published.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

Primary and secondary amine hydrochlorides are fundamental building blocks in organic synthesis. They serve as precursors for the formation of a wide array of more complex molecules. In its free-base form, Dicyclopentylmethanamine (B2824426) could act as a nucleophile, enabling the introduction of the dicyclopentylmethyl group into various molecular scaffolds. The hydrochloride salt ensures stability and ease of handling. However, specific examples of Dicyclopentylmethanamine hydrochloride being used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals are not prominently documented in peer-reviewed literature.

Potential Applications in Polymer Chemistry (e.g., as a monomer or cross-linker precursor)

Amines are widely used in polymer chemistry. Primary amines can be bifunctional and thus act as monomers in the synthesis of polymers such as polyamides and polyimines. They can also function as cross-linking agents to modify the properties of existing polymers, enhancing their thermal stability, mechanical strength, or chemical resistance. The bulky dicyclopentyl groups of Dicyclopentylmethanamine could potentially impart unique properties to a polymer matrix, such as increased rigidity or altered solubility. Despite this potential, there is no specific research available that details the use of this compound as a monomer or cross-linker precursor in polymer chemistry.

Utilization as a Ligand Precursor for Metal Complexation (for catalysis or material applications)

Amines are common ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. These metal complexes can have applications in catalysis, for example, in hydrogenation or oxidation reactions. The structure of the amine ligand is crucial in determining the catalytic activity and selectivity of the resulting metal complex. The sterically hindered nature of the dicyclopentyl groups in Dicyclopentylmethanamine could lead to the formation of metal complexes with specific catalytic properties. However, there is a lack of published research on the synthesis and catalytic application of metal complexes derived from this compound.

Exploration in Supramolecular Chemistry and Self-Assembly (if relevant to its structural features)

The structural characteristics of a molecule, such as its shape, size, and ability to form non-covalent interactions like hydrogen bonds, are critical for its use in supramolecular chemistry and self-assembly. The bulky and hydrophobic dicyclopentyl groups, combined with the ammonium (B1175870) group capable of hydrogen bonding, suggest that this compound could potentially participate in the formation of ordered supramolecular structures. These structures could find applications in areas such as crystal engineering or the development of new materials. Nevertheless, there are no specific studies in the available scientific literature that explore the role of this compound in supramolecular chemistry and self-assembly.

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry necessitates the development of synthetic pathways that are not only efficient but also environmentally benign. Future research into the synthesis of Dicyclopentylmethanamine (B2824426) hydrochloride and its derivatives is expected to pivot towards these principles.

Catalytic Hydrogenation and Reductive Amination: A significant area for advancement lies in the use of non-precious metal catalysts for the synthesis of secondary amines. Research has demonstrated the efficacy of nanostructured iron-based and heterogeneous copper catalysts in tandem reductive amination processes. These methods are atom-economical and utilize readily available starting materials. Future investigations could focus on adapting these catalytic systems for the synthesis of Dicyclopentylmethanamine, potentially starting from dicyclopentyl ketone and an ammonia (B1221849) source, using hydrogen as a clean reductant. The development of catalysts that are robust, recyclable, and operate under mild conditions would be a key objective.

Biocatalysis: The application of enzymes in chemical synthesis offers unparalleled selectivity and operates under environmentally friendly conditions. Biocatalysis has been successfully employed in the synthesis of various amine-containing pharmaceuticals. A promising research direction would be the exploration of biocatalysts, such as transaminases or imine reductases, for the asymmetric synthesis of chiral derivatives of Dicyclopentylmethanamine. This could open pathways to enantiomerically pure compounds with potential applications in pharmaceuticals or as chiral ligands in asymmetric catalysis.

Flow Chemistry and Process Optimization: Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. Future synthetic routes for Dicyclopentylmethanamine hydrochloride could be designed and optimized using flow reactors. This approach would allow for precise control over reaction parameters, potentially leading to higher yields, reduced reaction times, and minimized waste generation.

Synthesis StrategyPotential AdvantagesKey Research Challenges
Noble-Metal-Free Catalysis Cost-effectiveness, reduced environmental impact, high atom economy.Catalyst stability, selectivity for the desired secondary amine, optimization of reaction conditions.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally benign.Enzyme discovery and engineering for substrate specificity, scalability of enzymatic processes.
Continuous Flow Synthesis Improved safety and control, scalability, process intensification.Reactor design for specific reaction kinetics, integration of in-line analysis for real-time optimization.

Exploration of Underutilized Reactivity Profiles

The steric hindrance imposed by the two cyclopentyl groups in this compound likely dictates its reactivity, making it a subject of interest for fundamental chemical studies.

Nucleophilicity and Basicity Studies: While amines are known for their basicity and nucleophilicity, the bulky nature of Dicyclopentylmethanamine may lead to unusual reactivity. Systematic studies to quantify its nucleophilicity and basicity in comparison to less hindered secondary amines would provide valuable fundamental data. This could involve kinetic studies of its reactions with various electrophiles. Understanding these properties is crucial for its potential application as a non-nucleophilic base or as a sterically demanding building block in organic synthesis.

C-H Activation and Functionalization: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Future research could explore the potential for catalytic C-H activation of the cyclopentyl rings or the methylene (B1212753) bridge in Dicyclopentylmethanamine derivatives. This could lead to the synthesis of a wide range of novel derivatives with tailored electronic and steric properties, which could then be explored for various applications.

Formation of Novel Coordination Complexes: The steric bulk of Dicyclopentylmethanamine could be exploited in coordination chemistry to stabilize unusual oxidation states of metal centers or to create unique catalytic environments. Research into the synthesis and characterization of metal complexes featuring Dicyclopentylmethanamine or its deprotonated form as a ligand could reveal interesting structural and reactive properties.

Integration of Advanced Artificial Intelligence and Machine Learning in Synthesis and Characterization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating discovery and optimizing processes.

Retrosynthetic Analysis and Route Prediction: AI-powered retrosynthesis tools can analyze a target molecule and propose viable synthetic pathways. Future research could leverage these tools to design novel and efficient syntheses for Dicyclopentylmethanamine derivatives. By training algorithms on vast reaction databases, it may be possible to identify unconventional yet highly effective synthetic disconnections.

Prediction of Physicochemical and Reactive Properties: Machine learning models can be developed to predict various properties of molecules, including their reactivity, solubility, and spectral characteristics. For Dicyclopentylmethanamine and its potential derivatives, ML models could be trained to predict their oxidative degradation rates, reaction equilibrium constants, or even their performance as ligands in catalytic reactions. acs.orgacs.orgnih.govnih.govcmu.edu This predictive capability would enable high-throughput virtual screening of candidate molecules for specific applications, thereby reducing the need for extensive experimental work.

De Novo Design of Functional Molecules: Generative AI models can design novel molecules with desired properties from scratch. github.comsimulations-plus.com By defining a set of target properties, such as high thermal stability or specific catalytic activity, generative models could propose new derivatives of Dicyclopentylmethanamine that are optimized for a particular function. This approach opens the door to the discovery of molecules with unprecedented performance characteristics.

AI/ML ApplicationPotential ImpactData Requirements and Challenges
Retrosynthesis Planning Discovery of novel and more efficient synthetic routes.Large, high-quality reaction datasets; validation of predicted routes.
Property Prediction Rapid screening of virtual libraries, prioritization of experimental work.Curated datasets of molecular properties; model interpretability and accuracy.
Generative Molecular Design Accelerated discovery of molecules with optimized functionalities.Defining appropriate property endpoints; ensuring synthetic accessibility of generated molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dicyclopentylmethanamine hydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves cyclopentylamine derivatization via nucleophilic substitution or reductive amination. For example, reacting cyclopentylmagnesium bromide with nitriles followed by acid hydrolysis yields the amine precursor, which is then treated with HCl to form the hydrochloride salt . Purity optimization requires recrystallization using ethanol/water mixtures (1:3 ratio) and monitoring by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to achieve >98% purity. Impurities often arise from incomplete salt formation or residual solvents, necessitating vacuum drying at 40°C for 24 hours .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Confirmation of structure and purity requires a combination of:

  • NMR : 1H^1H NMR (DMSO-d6, 400 MHz) should show characteristic cyclopentyl proton signals (δ 1.5–2.1 ppm) and amine protons (δ 2.3–3.0 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]+^+ at m/z corresponding to the molecular formula (e.g., C11_{11}H22_{22}N+^+Cl^-) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% deviation .

Q. What experimental protocols are recommended to determine the solubility profile of this compound in aqueous and organic solvents?

  • Methodological Answer : Use a gravimetric approach:

Prepare saturated solutions in solvents (e.g., water, ethanol, DMSO) at 25°C.

Filter through 0.22 μm membranes to remove undissolved particles.

Evaporate the solvent under reduced pressure and weigh the residue.
Solubility in water is typically enhanced by the hydrochloride salt (e.g., >50 mg/mL), while organic solvents like chloroform show limited solubility (<5 mg/mL) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use NIOSH-approved N95 respirators for aerosol protection and nitrile gloves .
  • Ventilation : Conduct synthesis in fume hoods with >100 ft/min airflow to mitigate inhalation risks .
  • Spill Management : Neutralize spills with 5% sodium bicarbonate and collect waste in labeled containers for incineration .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems, particularly its interaction with neural receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3H^3H-labeled dicyclopentylmethanamine to quantify affinity for serotonin or dopamine receptors (e.g., IC50_{50} determination via competitive binding with 5-HT2A_{2A} receptors) .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in receptor active sites, validated by mutagenesis studies .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1N HCl (pH 1), phosphate buffer (pH 7.4), and 0.1N NaOH (pH 13) at 40°C for 72 hours. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts (e.g., cyclopentanol derivatives) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C) .

Q. How can researchers design experiments to validate the compound’s role in enzyme inhibition or activation pathways?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of monoamine oxidase (MAO) using fluorometric kits (e.g., Amplex Red) with horseradish peroxidase. Compare IC50_{50} values against known inhibitors (e.g., pargyline) .
  • Western Blotting : Assess downstream effects (e.g., phosphorylation of ERK1/2) in neuronal cell lines treated with 10–100 μM compound for 24 hours .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

  • Methodological Answer :

  • LC-HRMS : Use a Q-TOF mass spectrometer with HILIC chromatography (2.1 × 100 mm column, 1.7 μm particles) to resolve polar impurities (e.g., unreacted amines) at 0.1% detection limits .
  • Headspace GC-MS : Identify volatile residues (e.g., ethyl acetate) with a DB-624 column (30 m × 0.25 mm) and electron ionization .

Data Contradiction Analysis

  • Example : Discrepancies in reported solubility data (e.g., 50 mg/mL vs. 30 mg/mL in water) may arise from hydration state differences. Verify via Karl Fischer titration (target: <0.2% water) and repeat solubility tests with lyophilized samples .

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